1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, chlorophenyl groups, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl groups and the pyrazolone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)aniline: A related compound with a benzothiazole ring and aniline group.
4-chlorophenylhydrazine: A compound with a chlorophenyl group and hydrazine moiety.
1,2-dihydro-3H-pyrazol-3-one: The core structure of the compound with potential modifications.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C25H18Cl2N4OS2 |
---|---|
Molecular Weight |
525.5g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H18Cl2N4OS2/c1-15(28-18-10-6-16(26)7-11-18)23-21(14-33-19-12-8-17(27)9-13-19)30-31(24(23)32)25-29-20-4-2-3-5-22(20)34-25/h2-13,30H,14H2,1H3 |
InChI Key |
CIHOKWFEZAISQO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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